molecular formula C8H15N3O B585589 4-Allylpiperazine-1-carboxamide CAS No. 157459-51-3

4-Allylpiperazine-1-carboxamide

Cat. No.: B585589
CAS No.: 157459-51-3
M. Wt: 169.228
InChI Key: VRGLKMGVFZMMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allylpiperazine-1-carboxamide is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-en-1-yl group and a carboxamide group.

Preparation Methods

The synthesis of 4-Allylpiperazine-1-carboxamide typically involves the reaction of piperazine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The carboxamide group can be introduced through the reaction of the resulting intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Allylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the prop-2-en-1-yl group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations.

Scientific Research Applications

4-Allylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Allylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-Allylpiperazine-1-carboxamide include other piperazine derivatives such as:

Properties

CAS No.

157459-51-3

Molecular Formula

C8H15N3O

Molecular Weight

169.228

IUPAC Name

4-prop-2-enylpiperazine-1-carboxamide

InChI

InChI=1S/C8H15N3O/c1-2-3-10-4-6-11(7-5-10)8(9)12/h2H,1,3-7H2,(H2,9,12)

InChI Key

VRGLKMGVFZMMKI-UHFFFAOYSA-N

SMILES

C=CCN1CCN(CC1)C(=O)N

Origin of Product

United States

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